![molecular formula C13H12F3N3O3S B2878266 5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-22-2](/img/structure/B2878266.png)

5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

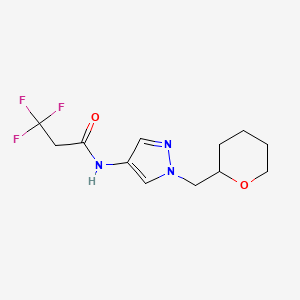

The compound “5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . Attached to this core is a phenyl ring with a trifluoromethoxy group (-OCF3), which is known for its electron-withdrawing properties . The phenyl ring is further connected to the pyrazolo[1,5-a]pyrazine core via a sulfonyl group (-SO2-), which is a strong polar group often involved in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple functional groups, each contributing to the overall properties of the molecule . The trifluoromethoxy group is a strong electron-withdrawing group, which would increase the acidity of any protons on the molecule and could also influence its reactivity . The sulfonyl group is a polar group that could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the trifluoromethoxy group could increase its lipophilicity, influencing its solubility in different solvents . The sulfonyl group could participate in hydrogen bonding, influencing its melting point, boiling point, and solubility in polar solvents .Scientific Research Applications

Electrochromic Devices

4-(Trifluoromethoxy)phenyl: moieties have been utilized in the development of polymers for electrochromic devices (ECDs). These devices change color when a voltage is applied, which is useful for applications like auto-dimming mirrors and smart windows . The trifluoromethoxy group can influence the electronic properties of polymers, affecting their color change and efficiency.

Pharmaceutical Drugs

The trifluoromethoxy group is a valuable moiety in pharmaceutical chemistry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds. It’s a relatively underexplored area, with trifluoromethoxy-containing drugs representing a small percentage of fluorine-containing pharmaceuticals . Research into this area could lead to the development of new drugs with improved efficacy.

Agrochemicals

Similar to pharmaceuticals, the trifluoromethoxy group can improve the properties of agrochemicals. Its incorporation into pesticides and herbicides can lead to products with better selectivity, lower toxicity, and longer-lasting effects . This can contribute to more sustainable agricultural practices.

Organic Synthesis

The trifluoromethoxy group is challenging to introduce into organic molecules, and advancements in trifluoromethoxylation reagents are crucial for the synthesis of complex fluorinated molecules . These methodologies can be applied to create novel compounds for various research and industrial applications.

Future Directions

properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c14-13(15,16)22-11-1-3-12(4-2-11)23(20,21)18-7-8-19-10(9-18)5-6-17-19/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIMFWHGQVMVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)

![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2878194.png)

![(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878196.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)

![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)